Diquafosol
Overview
Description
Diquafosol, also known by the trade name Diquas, is a pharmaceutical drug used for the treatment of dry eye disease . It was approved for use in Japan in 2010 . It is formulated as a 3% ophthalmic solution of the tetrasodium salt .
Synthesis Analysis
The synthesis of Diquafosol involves loading onto an anion exchange resin, collecting effluent, controlling temperature to be less than or equal to 50 ℃, concentrating under reduced pressure until no liquid is distilled out, adding 6.5L deionized water for redissolving, and freeze-drying to obtain 1.3kg of Diquafosol sodium white solid with a yield of about 74% .Molecular Structure Analysis
The molecular formula of Diquafosol is C18H26N4O23P4 . The molecular weight is 790.31 .Chemical Reactions Analysis
Diquafosol acts on the P2Y2 receptors on the conjunctival epithelium and goblet cell membranes, thereby increasing intracellular Ca ion concentration promoting water and mucin secretion .Physical And Chemical Properties Analysis
Diquafosol has a molecular weight of 790.31 and a molecular formula of C18H26N4O23P4 . It is soluble in water at 90 mg/mL .Scientific Research Applications
Clinical Utility in Dry Eye Treatment
Diquafosol is primarily utilized in the treatment of various types of dry eye, showing effectiveness in aqueous-deficient dry eye, short tear film breakup time-type dry eye, and post-dry eye after laser in situ keratomileusis. Its mechanism of action involves stimulating the secretion of tear fluid and mucin, which are crucial for maintaining a healthy ocular surface (Koh, 2015).
Mechanism of Action on Cl– Transport
In studies involving rabbit conjunctiva, diquafosol has been shown to increase Cl– transport. This action is mediated through the stimulation of P2Y2 receptors, suggesting its potential utility in managing conditions associated with ion transport dysregulation in the eye (Murakami et al., 2004).
Efficacy in Various Dry Eye Disorders
Diquafosol has demonstrated efficacy in treating a range of specific dry eye disorders. These include aqueous-deficient dry eye, short tear film break-up time dry eye, obstructive meibomian gland dysfunction, and dry eye following surgeries such as laser in situ keratomileusis and cataract surgery. It is also beneficial for contact lens wearers and visual display terminal users, indicating its broad applicability in ocular surface disorders (Keating, 2015).
Impact on Tear and Mucin Secretion
Diquafosol's role as a dinucleotide purinoreceptor P2Y2 receptor agonist has been emphasized in its ability to promote tear and mucin secretion. This action is crucial for treating tear film instability and short break-up time type of dry eye, contributing significantly to the pathogenesis of these conditions (Nakamura et al., 2012).
Real-World Effectiveness and Safety
In real-world clinical settings, diquafosol has shown effectiveness in various dry eye patients, with significant improvement in both subjective symptoms and objective findings. The safety profile of diquafosol is also noteworthy, with minimal adverse reactions observed in a broad patient population (Yamaguchi et al., 2014).
Role in Dry Eye Disease Management
Diquafosol, as a P2Y2 receptor agonist, plays a significant role in managing dry eye disease. Clinical trials have shown its ability to improve objective markers of dry eye, such as corneal and conjunctival fluorescein staining, although patient symptoms only partially improved. This underscores its potential as a therapeutic agent in dry eye disease management (Lau et al., 2014).
Contact Lens Delivery System
Studies exploring diquafosol delivery through silicone hydrogel contact lenses have shown an enhanced effect on tear secretion. This novel delivery system suggests a potential for improving the residence time of diquafosol on the ocular surface, thereby enhancing its therapeutic efficacy (Domínguez-Godínez et al., 2017).
Inhibition of Inflammatory Factors
In the context of dry eye syndrome, diquafosol has been shown to inhibit nuclear factor-kappa B signaling and inflammatory factors induced by hyperosmotic stress in human corneal epithelial cells. This suggests its potential utility in treating inflammation-related corneal and conjunctival diseases (Kim et al., 2020).
Promoting Corneal Epithelial Healing
Diquafosol has been found effective in promoting corneal epithelial wound healing. This effect may result from ERK-stimulated cell proliferation and migration via P2Y2R-mediated intracellular calcium elevation, highlighting its therapeutic potential beyond tear film stability (Byun et al., 2016).
Systematic Review Findings
A systematic review of randomized clinical trials has reinforced the safety and potential efficacy of topical diquafosol in treating dry eye. The review highlighted the need for standardized criteria and methods in future clinical trials to more robustly assess diquafosol's efficacy (Wu et al., 2015).
Safety And Hazards
Diquafosol should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
DE-089C is a new long-acting formulation of Diquafosol ophthalmic solution, which was developed by Santen Pharmaceutical Co., Ltd., for dry eye treatment administered three times daily. A randomized, multicenter, double-masked, placebo-controlled, parallel-group phase 3 study of DE-089C was conducted in Japan .
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLMACJWHPHKGR-NCOIDOBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O23P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208689 | |
Record name | Diquafosol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | P1,P4-Bis(5'-uridyl) tetraphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Diquafosol | |
CAS RN |
59985-21-6 | |
Record name | Diquafosol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59985-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diquafosol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059985216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diquafosol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15919 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diquafosol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIQUAFOSOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7828VC80FJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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